1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form imidazopyridines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity . Specific pathways and targets may include inhibition of enzymes involved in bacterial cell wall synthesis or modulation of receptor activity in human cells .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have been studied for their medicinal properties.
Uniqueness: 1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-pyridin-2-ylimidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDNOJXKFRTFKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(N=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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